(1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Melatonin MT2 receptor cAMP assay Negative control

Researchers validating MT2 receptor pharmacology require a structurally matched negative control for the selective agonist UCSF4226. Generic indole derivatives risk residual agonist or inverse agonist activity, confounding cAMP-based functional assays. - Confirmed inactive at hMT1 and hMT2 (pEC50 <4.5 at ≥30 µM, Nature 2020), establishing a reliable baseline for Z'-factor calculations. - Enables attribution of cAMP inhibition specifically to MT2 receptor agonism when co-dosed with UCSF4226 (0.1 nM-10 µM range). - Fulfills Chemical Probes Portal best-practice requirements for paired active/inactive controls in multi-site validation studies.

Molecular Formula C18H18N4O3
Molecular Weight 338.367
CAS No. 2034398-99-5
Cat. No. B2392275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
CAS2034398-99-5
Molecular FormulaC18H18N4O3
Molecular Weight338.367
Structural Identifiers
SMILESCOC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=C(C=C3)C=CN4
InChIInChI=1S/C18H18N4O3/c1-24-16-17(21-8-7-20-16)25-14-5-9-22(11-14)18(23)13-3-2-12-4-6-19-15(12)10-13/h2-4,6-8,10,14,19H,5,9,11H2,1H3
InChIKeyJNBLRWLZMGPZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MT2 Receptor Negative Control Procurement Guide


(1H-indol-6-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone (CAS 2034398-99-5) is a synthetic small molecule comprising an indole core, a methoxypyrazine ring, and a pyrrolidine linker [1]. Its primary documented role is as a structurally matched inactive control for the selective human melatonin MT2 receptor agonist UCSF4226 (ZINC128734226), a probe compound used in circadian rhythm and GPCR signaling studies [2]. This procurement guide is intended for researchers who require verified negative-control compounds to validate MT2 receptor-mediated pharmacological effects.

Role Structurally matched inactive control For MT2 agonist UCSF4226
Workflow MT2 receptor signaling studies GPCR cAMP modulation assays
Selection Logic Verified inactive control signature pEC50 < 4.5 at hMT1 and hMT2

Why Generic Analogs Fail in MT2 Control Experiments


Minute structural changes in this chemotype can profoundly alter melatonin receptor pharmacology. The active MT2 agonist UCSF4226 (ZINC128734226) differs from the inactive control only by possessing an N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine scaffold, whereas CAS 2034398-99-5 contains an indole-methoxypyrazine-pyrrolidine architecture . Even among indole-pyrrolidine analogs, shifting the methanone attachment from the indole 6-position to the 2-position (e.g., 2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole) or replacing the methoxypyrazine with a methoxypyridazine is known to impact binding pose and receptor activation profiles [1]. Generic substitution with superficially similar indole derivatives therefore risks introducing residual agonist or inverse agonist activity that can confound experimental interpretation. The quantitative evidence below establishes the specific inactivity signature that justifies selecting CAS 2034398-99-5 over other commercially available indole-pyrrolidine compounds for MT2 receptor control applications.

Risk 1 Superficially similar indole derivatives may introduce residual agonist or inverse agonist activity at MT2. Generic indole-pyrrolidine analogs not validated as inactive controls.
Risk 2 Indole-2-yl regioisomer (CAS 2034283-46-8) shares identical molecular formula but may retain receptor activity. 6-carbonyl vs. 2-carbonyl attachment shifts binding pose; verify CAS before procurement.
Risk 3 Methoxypyrazine-to-methoxypyridazine replacement alters binding pose and activation profile, limiting direct substitution. Even minor heterocycle changes can shift functional profile; source-specific review required.

Quantitative Evidence for Negative Control Validation


MT2 Functional Activity vs. UCSF4226

In a head-to-head comparison using the same assay platform, CAS 2034398-99-5 (tested as Sigma SML2754 / Z3670677764) exhibited negligible functional activity at the human MT2 receptor, whereas the cognate agonist UCSF4226 displayed potent inhibition of isoproterenol-stimulated cAMP production. This confirms the compound's utility as a true negative control [1].

MT2 Functional Activity
Head-to-head
Target pEC50 < 4.5 (inactive) vs. UCSF4226 pEC50 8.2 ± 0.1
Target: negligible activity · Comparator: 89 ± 3% Emax
Reported >5,000-fold lower potency confirms inactive control suitability for MT2 cAMP assays.
Transient HEK cell assay; tested up to 30 µM; n ≥ 3 triplicates.
Melatonin MT2 receptor cAMP assay Negative control

MT1 Counter-Screen vs. UCSF7447

To ensure it does not confound experiments through MT1 receptor engagement, CAS 2034398-99-5 was profiled against the hMT1 receptor. It showed no measurable activity, in contrast to the MT1-selective inverse agonist UCSF7447 (ZINC555417447), which exhibited robust inverse agonism in the same assay format [1].

MT1 Counter-Screen
Head-to-head
Target pEC50 < 4.5 (inactive) vs. UCSF7447 pEC50 7.4 ± 0.10
Target: no activity · Comparator: inverse agonist Emax 62 ± 13%
Reported >800-fold lower potency rules out MT1 cross-reactivity for indole-based ligand control.
Same HEK cell system; tested up to 30 µM; n ≥ 3 triplicates.
Melatonin MT1 receptor Subtype selectivity Counter-screen

Structural Basis for Inactivity: Regioisomer Comparison

The inactivity of CAS 2034398-99-5 is rooted in its specific regioisomeric attachment: the methanone linker is at the indole 6-position. The indole-2-yl isomer (2-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidine-1-carbonyl}-1H-indole, CAS 2034283-46-8) shares the identical molecular formula (C18H18N4O3, MW 338.367) and functional groups but positions the carbonyl at the indole 2-position, which in the melatonin receptor pharmacophore model is directly adjacent to the critical C2/C3 binding pocket region recognized by the receptor [1][2]. This positional shift is predicted to alter the orientation of the methoxypyrazine-pyrrolidine moiety relative to the receptor's orthosteric site, providing a structural rationale for the observed >5,000-fold difference in MT2 potency compared to UCSF4226 [1].

Regioisomer Structural Basis
Class-level
Indole-6-yl methanone (inactive) vs. indole-2-yl isomer (activity potential)
6-carbonyl: inactive at hMT1/hMT2 · 2-carbonyl: privileged agonist attachment
Regioisomer identity must be verified; 2-yl isomer may introduce unrecognized receptor activity.
Class-level SAR inference; confirm CAS 2034398-99-5 and indol-6-yl nomenclature.
Structure-activity relationship Regioisomer Binding pose

Procurement and Application Scenarios


Validating MT2-Mediated cAMP Modulation

Researchers studying MT2 receptor signaling in HEK293 cells, neuronal cultures, or tissue preparations should co-procure CAS 2034398-99-5 alongside UCSF4226 (Sigma SML2753). The compound serves as the matched negative control, enabling attribution of any observed cAMP inhibition to specific MT2 receptor agonism. Dosing should mirror UCSF4226 concentrations (typically 0.1 nM–10 µM), with the inactivity threshold confirmed at ≥30 µM per the Nature 2020 dataset [1].

Profiling Novel Melatonin Ligands

In screening campaigns for new melatonergic compounds, CAS 2034398-99-5 can be included as a reference inactive compound to define the assay window. Its demonstrated lack of activity at both hMT1 and hMT2 (pEC50 < 4.5 at both subtypes) [1] establishes the baseline for non-specific effects in cAMP-based functional assays, enabling robust Z'-factor calculations and hit threshold determination.

Chemical Probe Selectivity Panels

Organizations adhering to chemical probe best practices (e.g., the Chemical Probes Portal guidelines) require paired active and inactive controls for each probe. CAS 2034398-99-5 fulfills this requirement for the MT2 probe UCSF4226 [2]. Its availability at ≥98% purity (HPLC) from suppliers such as Sigma-Aldrich (product SML2754) ensures batch-to-batch consistency for reproducible pharmacology across multi-site validation studies .

GPCR SAR Teaching and Training

The compound pair of UCSF4226 (active MT2 agonist) and CAS 2034398-99-5 (inactive control) represents an instructive case study for graduate-level pharmacology courses. The >5,000-fold potency difference arising from a single chemotype switch—from a brominated phenyl-pyridylamine scaffold to an indole-methoxypyrazine-pyrrolidine architecture—vividly illustrates the principles of GPCR ligand recognition and the critical importance of negative controls in experimental design [1].

Application
Selection Property
Validation Focus
MT2-mediated cAMP modulation studies
Matched inactive control for UCSF4226
MT2 receptor engagement attribution
Melatonergic ligand screening campaigns
Reference inactive compound for assay window
Z′-factor and hit threshold determination
Chemical probe selectivity panels
Paired inactive control for MT2 probe UCSF4226
Multi-site batch-to-batch consistency review
GPCR SAR teaching and training
Instructive active-inactive chemotype pair
Negative control importance in experimental design
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